molecular formula C8H4BrNO2 B6174857 6-bromo-1,3-dioxaindane-4-carbonitrile CAS No. 1897295-11-2

6-bromo-1,3-dioxaindane-4-carbonitrile

Cat. No.: B6174857
CAS No.: 1897295-11-2
M. Wt: 226
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Description

6-bromo-1,3-dioxaindane-4-carbonitrile is an organic compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol It is a derivative of 1,3-dioxole, featuring a bromine atom at the 6th position and a nitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-dioxaindane-4-carbonitrile typically involves the bromination of 1,3-dioxole derivatives followed by the introduction of a nitrile group. One common method includes the bromination of 1,3-dioxole using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain the bromo derivative. Subsequently, the nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,3-dioxaindane-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dioxole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Oxidized products of the dioxole ring, potentially leading to ring-opened structures.

Scientific Research Applications

6-bromo-1,3-dioxaindane-4-carbonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-bromo-1,3-dioxaindane-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine and nitrile groups can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The dioxole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1,3-benzodioxole-5-carbonitrile: Similar structure with a benzodioxole ring instead of a dioxole ring.

    2-bromo-4,5-methylenedioxybenzonitrile: Another derivative with a methylenedioxy group.

Uniqueness

6-bromo-1,3-dioxaindane-4-carbonitrile is unique due to its specific substitution pattern and the presence of both bromine and nitrile groups on the dioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1897295-11-2

Molecular Formula

C8H4BrNO2

Molecular Weight

226

Purity

95

Origin of Product

United States

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